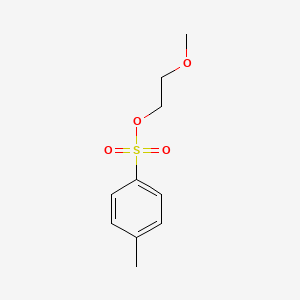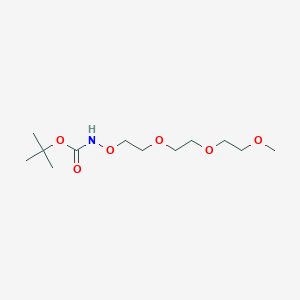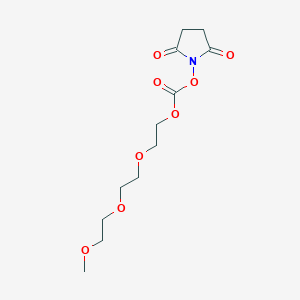
mPTP-IN-22
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
mPTP-IN-22 is a novel mitochondrial permeability transition pore (mptp) inhibitor
Wissenschaftliche Forschungsanwendungen
Poly(ADP-ribose) polymerase (PARP) in MPTP-induced Parkinsonism
Research has uncovered that mice deficient in the gene for poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair, are significantly protected from the neurotoxic effects of MPTP, a compound known to induce parkinsonism. MPTP activates PARP specifically in dopamine-containing neurons vulnerable in Parkinson's disease, suggesting that PARP inhibitors might offer protective benefits against the disease (Mandir et al., 1999).
Mitochondrial Permeability Transition Pore (mPTP) in Neurodegeneration
Role of ATP Synthase c-subunit in mPTP
The ATP synthase c-subunit ring has been highlighted as a central component in mitochondrial permeability transition, playing a crucial role in metabolic regulation during development and in degenerative diseases. Recent findings emphasize the ATP synthase c-subunit's pivotal role in mitochondrial permeability transition, shedding light on its potential as a therapeutic target in neurodegenerative diseases (Mnatsakanyan & Jonas, 2020).
Molecular Identity and Clinical Relevance of mPTP
Despite extensive research, the exact molecular composition of the mitochondrial permeability transition pore (mPTP) remains elusive. The mPTP plays a critical role in cell death and is implicated in various pathologies, including neurodegenerative disorders, cancer, and cardiac diseases. Understanding the molecular components of the mPTP is vital for improving treatments for these conditions (Morciano et al., 2015).
Mechanisms of MPTP Toxicity and Neurodegeneration
Inducible Nitric Oxide Synthase (iNOS) in MPTP Model of Parkinson's Disease
MPTP administration leads to significant gliosis and upregulation of iNOS in the substantia nigra, preceding or paralleling neurodegeneration. Mice lacking the iNOS gene are more resistant to MPTP, indicating the importance of iNOS in MPTP-induced neurotoxicity and suggesting that iNOS inhibitors may provide protective benefits in treating Parkinson's disease (Liberatore et al., 1999).
MPTP as a Tool for Understanding Parkinson's Disease
The discovery of MPTP's selective toxicity to the substantia nigra has spurred a resurgence in Parkinson's disease research. Understanding MPTP's mechanism of action and effects could significantly advance our knowledge of dopamine, the nigrostriatal system, and the basic cellular mechanisms of the substantia nigra in health and disease. The development of a primate model of Parkinson's disease using MPTP has also opened new avenues for exploring environmental causes of the disease (Langston, 1985).
Eigenschaften
CAS-Nummer |
1223569-03-6 |
|---|---|
Produktname |
mPTP-IN-22 |
Molekularformel |
C19H14FNO2 |
Molekulargewicht |
307.3244 |
IUPAC-Name |
(E)-3-(4-Fluoro-3-hydroxy-phenyl)-N-naphthalen-1-yl-acrylamide |
InChI |
InChI=1S/C19H14FNO2/c20-16-10-8-13(12-18(16)22)9-11-19(23)21-17-7-3-5-14-4-1-2-6-15(14)17/h1-12,22H,(H,21,23)/b11-9+ |
InChI-Schlüssel |
BMCSPJSYPPZCJI-PKNBQFBNSA-N |
SMILES |
O=C(NC1=C2C=CC=CC2=CC=C1)/C=C/C3=CC=C(F)C(O)=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
mPTP-IN-22; mPTP IN 22; mPTPIN22 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















